

Comparative Guide to Validating the Downstream Effects of BRD0705 on Glycogen Synthase

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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B2816535

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This guide provides a comprehensive comparison of BRD0705 with alternative compounds for modulating glycogen synthase activity. It includes detailed experimental protocols and data to support researchers, scientists, and drug development professionals in validating the downstream effects of these molecules.

Introduction

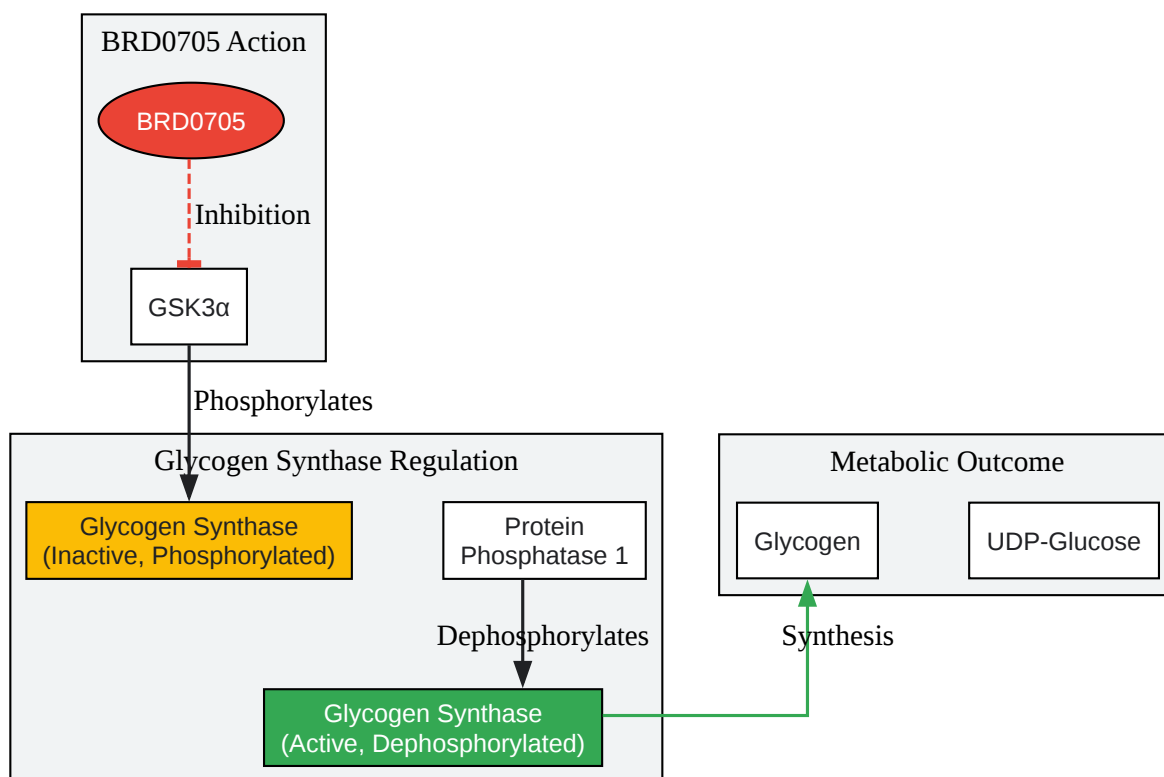
Glycogen synthase (GS) is the rate-limiting enzyme in glycogenesis, the process of converting glucose into glycogen for storage. The activity of GS is tightly regulated by phosphorylation. Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase, is a primary negative regulator of GS. GSK3 phosphorylates GS at multiple sites, leading to its inactivation.[1]

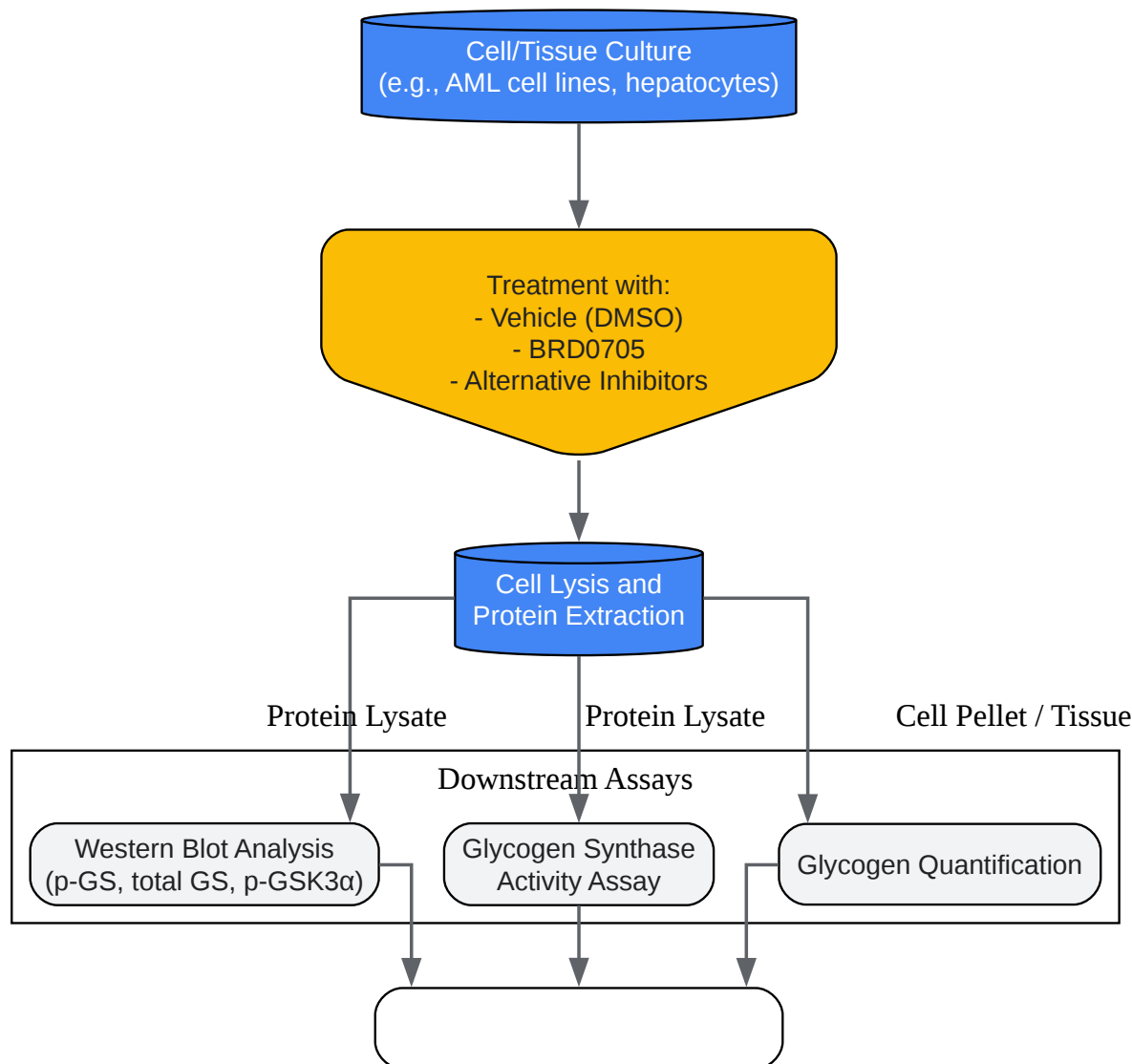
Mammalian GSK3 exists as two highly homologous isoforms, GSK3 α and GSK3 β . [2] While both isoforms can phosphorylate glycogen synthase, developing isoform-selective inhibitors is crucial for dissecting their specific biological roles and minimizing off-target effects. BRD0705 is a potent and orally active inhibitor of GSK3 α with an approximately 8-fold selectivity over GSK3 β . [3][4] A key advantage of its selectivity is the decoupling of GSK3 α inhibition from the WNT/ β -catenin pathway, mitigating potential concerns about neoplastic effects associated with dual GSK3 α / β inhibition. [5]

This guide outlines the experimental validation of BRD0705's effect on glycogen synthase and compares its performance with other common GSK3 inhibitors.

Mechanism of Action: BRD0705 and Glycogen Synthase Regulation

BRD0705 selectively inhibits the kinase activity of GSK3 α . By blocking GSK3 α , BRD0705 prevents the inhibitory phosphorylation of glycogen synthase. This leads to a less phosphorylated, more active form of glycogen synthase, thereby promoting the conversion of UDP-glucose into glycogen.





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